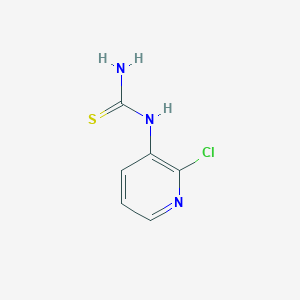

(2-Chloropyridin-3-yl)thiourea

Description

General Overview of Thiourea (B124793) Compounds in Organic and Medicinal Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analog of urea (B33335) where the oxygen atom is replaced by a sulfur atom. byjus.commdpi.com This substitution imparts distinct chemical properties, making thiourea and its derivatives valuable building blocks in organic synthesis. byjus.com Thioureas exist in two tautomeric forms: the thione form and the thiol form (isothiourea), with the thione form being more prevalent in aqueous solutions. mdpi.com

In the realm of medicinal chemistry, thiourea moieties are considered privileged structures. biu.ac.ilrsc.org Their ability to form stable complexes with metals and participate in various biological interactions has led to their incorporation into a wide array of bioactive compounds. biu.ac.il Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.combiu.ac.ilresearchgate.net They are also utilized in agriculture as insecticides, fungicides, and herbicides. researchgate.netresearchgate.net

The versatility of thiourea is further highlighted by its role as a precursor in the synthesis of various heterocyclic compounds, such as pyrimidines and aminothiazoles. wikipedia.org This is achieved through condensation reactions with compounds like β-dicarbonyls and α-haloketones. wikipedia.org

Significance of Pyridine (B92270) Ring Systems in Chemical Biology and Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in a vast number of pharmaceuticals and biologically active molecules. nih.govresearchgate.netrsc.org Its presence can significantly influence a compound's pharmacological parameters, including its ability to bind to target proteins and its metabolic stability. nih.govpharmablock.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. pharmablock.comresearchgate.net

As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. researchgate.net This prevalence underscores the importance of the pyridine scaffold in drug design. nih.gov Pyridine and its derivatives are found in drugs with a wide range of therapeutic applications, including treatments for tuberculosis, HIV, cancer, and inflammation. nih.gov Bicyclic systems containing a pyridine ring, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, are also recognized as privileged structures in medicinal chemistry. pharmablock.com

The initial isolation of pyridine from picoline occurred in 1846, and its structure was later elucidated by Wilhelm Korner and James Dewar. rsc.org Since then, synthetic chemists have continuously explored new analogs based on pyridine templates to develop novel pharmaceutical leads. nih.gov

Contextualization of (2-Chloropyridin-3-yl)thiourea within Thiourea-Containing Heterocyclic Systems

This compound represents a confluence of the two significant chemical entities discussed above: the thiourea functional group and the pyridine heterocyclic ring. This compound is a member of the broader class of thiourea-containing heterocyclic systems, which have been investigated for various potential applications. nih.govgoogle.com The synthesis of such compounds often involves the reaction of a heterocyclic amine with an isothiocyanate. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3S/c7-5-4(10-6(8)11)2-1-3-9-5/h1-3H,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJNGYQGIRFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloropyridin 3 Yl Thiourea and Its Analogues

Strategic Approaches to the Synthesis of (2-Chloropyridin-3-yl)thiourea

The creation of the this compound scaffold primarily relies on the reactivity of its key precursor, 3-Amino-2-chloropyridine (B31603). Various synthetic routes have been developed to efficiently construct the thiourea (B124793) functional group attached to the chloropyridine ring.

The principal starting material for the synthesis of this compound is 3-Amino-2-chloropyridine. nih.govnist.gov The nucleophilic nature of the amino group on this pyridine (B92270) derivative is central to the formation of the thiourea linkage. The synthesis hinges on the reaction of this amino group with a reagent that can provide the thiocarbonyl (C=S) group. Although the direct synthesis of the parent this compound is a fundamental transformation, much of the available literature focuses on the synthesis of its more complex, substituted derivatives. The general principle involves the addition of the amine to a thiocarbonyl-containing electrophile.

A common and versatile method for synthesizing thioureas is the reaction of a primary amine with an isothiocyanate (a compound containing the -N=C=S functional group). nih.gov In this context, 3-Amino-2-chloropyridine acts as the nucleophile, attacking the central carbon atom of the isothiocyanate. This reaction is a type of nucleophilic addition. scispace.com

The isothiocyanate itself can be a simple reagent like ammonium (B1175870) thiocyanate (B1210189) or a more complex organic isothiocyanate. When acyl or aroyl derivatives are desired, an acyl or aroyl isothiocyanate is generated in situ. This intermediate is typically formed by the reaction of an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate. nih.gov The highly reactive isothiocyanate is not isolated but is immediately allowed to react with the amine, 3-Amino-2-chloropyridine, to yield the target thiourea derivative. nih.gov The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and purity of the final product.

Beyond the direct use of isothiocyanates, other protocols exist for the synthesis of thioureas from chloropyridine amine precursors. One established alternative involves the use of carbon disulfide (CS₂). organic-chemistry.orgnih.gov In this method, the amine condenses with carbon disulfide, often in an aqueous or alcoholic medium, to form a dithiocarbamate (B8719985) salt intermediate. Subsequent reactions can lead to the formation of the thiourea. organic-chemistry.orgnih.gov

Another widely employed alternative, particularly for creating N-acyl thiourea derivatives, is a one-pot, three-component reaction. nih.gov This procedure begins with the reaction of an acid chloride and ammonium thiocyanate in a suitable solvent like anhydrous acetone. researchgate.netjocpr.com The mixture is typically heated to facilitate the formation of the acyl isothiocyanate intermediate. Following this, a solution of the chloropyridine amine, such as 3-Amino-2-chloropyridine or its isomers, is added to the reaction mixture. nih.govjocpr.com Further heating drives the reaction to completion, and the final product is often precipitated by pouring the reaction mixture into cold water and purified by recrystallization. nih.gov This method is efficient and avoids the need to isolate the often-sensitive isothiocyanate intermediate.

Derivatization Strategies and Functionalization of the Thiourea Moiety

The thiourea group in this compound is a versatile handle for further chemical modification. Derivatization strategies typically focus on substituting the nitrogen atoms of the thiourea moiety to produce a library of structurally diverse analogues.

N-Substituted analogues are synthesized by reacting 3-Amino-2-chloropyridine with a variety of substituted isothiocyanates (R-N=C=S). The 'R' group can be an alkyl, aryl, or other functionalized moiety, allowing for significant structural diversity. The reaction proceeds via the nucleophilic attack of the primary amino group of the chloropyridine onto the electrophilic carbon of the isothiocyanate. nih.gov This approach has been successfully applied to create extensive libraries of N,N'-substituted thioureas with various heterocyclic cores. researchgate.netgoogle.com The synthesis of N1-alkyl-, N1-aryl-, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-thiones through the Biginelli reaction using N-substituted thioureas highlights an alternative route to related heterocyclic systems. nih.gov

A significant class of derivatives is the N-acyl/aroyl thioureas. These compounds are characterized by the presence of an acyl or aroyl group attached to one of the nitrogen atoms of the thiourea linkage. The most prevalent synthetic pathway is a two-step, one-pot procedure. nih.govjocpr.com

The synthesis commences with the formation of an acyl or aroyl isothiocyanate intermediate. This is achieved by reacting a corresponding acid chloride (R-COCl) with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone. researchgate.netgoogle.comosi.lv The resulting isothiocyanate is then directly reacted with 3-Amino-2-chloropyridine or a related aminopyridine derivative. nih.govorganic-chemistry.org The amine's nucleophilic addition to the isothiocyanate yields the N-acyl or N-aroyl thiourea product. nih.gov This method has been used to synthesize a wide range of derivatives, and the resulting products are often crystalline solids that can be purified by recrystallization from solvents like ethanol (B145695) or isopropanol. nih.govjocpr.com

Table 1: Examples of Synthesized N-Aroyl Thiourea Analogues from Chloropyridine Amines

Synthesis of Heterocyclic Compounds from this compound Derivatives (e.g., Thiazoles, Pyrimidines)

The thiourea functional group is a key synthon for the construction of various sulfur- and nitrogen-containing heterocycles. Derivatives of this compound are valuable precursors for synthesizing fused and unfused heterocyclic systems, most notably thiazoles and pyrimidines.

Thiazole (B1198619) Synthesis:

The most common and well-established method for the synthesis of thiazole rings from thiourea derivatives is the Hantzsch thiazole synthesis. youtube.com This reaction involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. youtube.com While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the general mechanism is widely applicable.

The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-halocarbonyl compound. youtube.com This is followed by an intramolecular cyclization and dehydration to yield the final thiazole ring. youtube.com For instance, the reaction of a thiourea derivative with a phenacyl bromide in a suitable solvent like ethanol or DMF under reflux conditions is a standard procedure for obtaining 2-amino-4-phenylthiazole (B127512) derivatives. nih.gov It is anticipated that this compound would react in a similar fashion with various α-haloketones to produce a range of 2-(substituted amino)-thiazole derivatives, where the substituent is the 2-chloropyridin-3-yl group.

Table 1: Representative Hantzsch Thiazole Synthesis

| Thioamide/Thiourea Derivative | α-Halocarbonyl Compound | Product | Reference |

| Thioamide | α-Haloketone | Thiazole | youtube.com |

| 3-(3,4-dimethoxyphenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide | 2-(Pyrazol-1-yl)-4-arylthiazole | nih.gov |

| Thiosemicarbazide derivative | α-Halocarbonyl compound | 2-Hydrazinyl-4-phenyl-1,3-thiazole | nih.gov |

Pyrimidine (B1678525) Synthesis:

The synthesis of pyrimidine derivatives from thioureas often involves reaction with a three-carbon synthon that can undergo cyclocondensation. One established method is the Biginelli reaction, where a thiourea, an aldehyde, and a β-ketoester react in a one-pot synthesis to form a dihydropyrimidine. nih.govnih.gov These dihydropyrimidines can then be further modified. For example, a study detailed the synthesis of ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates from the Biginelli reaction of ethyl acetoacetate, an aromatic aldehyde, and thiourea. nih.gov

Another approach involves the reaction of chalcones (α,β-unsaturated ketones) with thiourea. nih.gov In an alkaline medium, such as ethanolic potassium hydroxide, the thiourea undergoes a Michael addition to the chalcone, followed by intramolecular cyclization and dehydration to yield a dihydropyrimidine-2-thione. nih.gov It is plausible that this compound could be employed in similar reactions to generate pyrimidine derivatives bearing the 2-chloropyridinyl moiety.

Furthermore, fused pyrimidine systems like thiazolo[3,2-a]pyrimidines are often synthesized from pyrimidine-2-thiones, which are themselves derived from thiourea. nih.govrsc.org These reactions highlight the role of thiourea as a foundational block for more complex heterocyclic structures.

Green Chemistry Approaches and Optimized Reaction Conditions

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Microwave-assisted synthesis and one-pot methodologies are two key green chemistry approaches that have been successfully applied to the synthesis of heterocyclic compounds derived from thioureas.

Microwave-Assisted Synthesis Protocols for this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org This technique has been effectively used in the synthesis of various heterocyclic compounds, including those derived from thiourea.

A notable example, while not starting directly from the thiourea, is the microwave-assisted one-pot synthesis of 1-(2-chloropyridin-3-yl)-3-substituted urea (B33335) derivatives from 2-chloropyridin-3-amine, a direct precursor to the target thiourea. asianpubs.orgresearchgate.net This method utilizes bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3) under microwave irradiation, showcasing a green and efficient protocol. asianpubs.orgresearchgate.net

The synthesis of various thiazole and pyrimidine derivatives has also been significantly improved through microwave-assisted protocols. For instance, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones has been achieved using microwave-induced synthesis. rsc.org Similarly, the synthesis of thiazolo[3,2-a]pyrimidine derivatives has been conducted under microwave conditions, resulting in increased reaction yields (by 17-23%) and drastically reduced reaction times compared to conventional heating. nih.gov These examples strongly suggest that the synthesis of thiazoles and pyrimidines from this compound could be effectively optimized using microwave irradiation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

| Method | Reaction Time | Yield Increase | Reference |

| Conventional Heating | Several hours | - | nih.gov |

| Microwave Irradiation | Minutes | 17-23% | nih.gov |

One-Pot Synthetic Methodologies

The synthesis of thioureas themselves can be achieved through a one-pot reaction of an amine, carbon disulfide, and an oxidant in water, offering a facile and environmentally friendly method. researchgate.net

Many heterocyclic systems based on thiourea are accessible through one-pot multicomponent reactions. For example, a one-pot, three-component synthesis of 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-α]pyrimidine-6-yl)ethanone derivatives was achieved through the cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com Another study reported a solvent-free one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones by the condensation of thiourea with chloroacetic acid and an aldehyde under microwave irradiation. rsc.org

Furthermore, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized pyridines, demonstrating the power of combining these green techniques. mdpi.com These established one-pot methodologies for synthesizing related heterocyclic compounds provide a strong foundation for developing efficient and sustainable synthetic routes to thiazole and pyrimidine derivatives from this compound.

Structural Elucidation and Conformational Analysis of 2 Chloropyridin 3 Yl Thiourea and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. For (2-Chloropyridin-3-yl)thiourea and its derivatives, a suite of techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, HMBC, HSQC) for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the study of thiourea (B124793) derivatives, ¹H and ¹³C NMR spectra offer definitive proof of structure. For instance, in analogues of this compound, the protons of the thiourea moiety (–NH–C(S)–NH–) exhibit characteristic signals. The N-H protons typically appear as downfield signals, often as broad singlets due to quadrupole effects and chemical exchange, with their exact chemical shift influenced by solvent interactions and hydrogen bonding. nih.govresearchgate.net In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), these signals are readily identified and can be confirmed by their disappearance upon D₂O exchange. nih.gov

The protons on the 2-chloropyridine (B119429) ring display a distinct splitting pattern. For example, in 2-((4-Ethylphenoxy)methyl)-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide, the pyridine (B92270) protons H-19, H-20, and H-21 are observed as distinct double doublets in the aromatic region of the ¹H NMR spectrum, with coupling constants that confirm their positions. nih.gov

The ¹³C NMR spectrum is equally informative. The thiocarbonyl carbon (C=S) is a key marker, typically resonating at a very low field, around 177-183 ppm, which is characteristic of thiourea compounds. nih.govmersin.edu.tr The carbon atoms of the 2-chloropyridine ring can also be unambiguously assigned. Due to restricted rotation around the C–N bonds of the thiourea group, some carbon signals in the pyridine ring may appear broadened at room temperature. nih.gov

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming structural assignments. researchgate.net HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) couplings, allowing for the definitive connection of different molecular fragments and piecing together the complete structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for the (2-Chloropyridin-3-yl)carbamothioyl Moiety in an Analogue Compound nih.gov Data for 2-((4-Ethylphenoxy)methyl)-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide in DMSO-d6.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| NH (Thiourea) | 12.52 | s | - |

| NH (Thiourea) | 12.16 | brs | - |

| C=S | - | - | 177.52 |

| H-19 (Py) | 8.32 | dd, J = 1.8, 4.7 | 148.93 |

| H-20 (Py) | 7.50 | dd, J = 4.7, 8.0 | 122.18 |

| H-21 (Py) | 8.40 | dd, J = 1.8, 8.0 | 147.90 |

| C-17 (Py, C-Cl) | - | - | 151.28 |

| C-18 (Py, C-N) | - | - | 115.79 |

Note: "s" denotes singlet, "brs" broad singlet, and "dd" double doublet. Py refers to the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups and probing intermolecular interactions, particularly hydrogen bonding. nih.govmdpi.com In the spectra of this compound analogues, several characteristic absorption bands are observed. nih.gov

The N-H stretching vibrations, appearing in the 3000–3400 cm⁻¹ region, are particularly sensitive to hydrogen bonding. iosrjournals.org The presence of multiple or broad bands in this area often indicates that the N-H groups are participating in intermolecular or intramolecular hydrogen bonds, which are crucial for the formation of stable supramolecular structures in the solid state. mersin.edu.trresearchgate.net

Other significant vibrations include the C=O stretching band (if an acyl group is present, typically around 1675 cm⁻¹) and the thioamide bands. The thioamide I band, which has a significant contribution from C=S stretching, is typically found around 1585 cm⁻¹. iosrjournals.org The position and intensity of these bands provide valuable information about the electronic environment and bonding within the molecule. chemrevlett.comnih.gov For example, coordination to a metal ion or strong hydrogen bonding typically causes a shift in the C=S vibrational frequency. researchgate.net

Table 2: Key FT-IR Absorption Bands for a this compound Analogue nih.gov Data for 2-((4-Ethylphenoxy)methyl)-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide, a positional isomer analogue.

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

| 3168 | medium | N-H stretching (hydrogen-bonded) |

| 3027 | medium | Aromatic C-H stretching |

| 2963 | medium | Aliphatic C-H stretching |

| 1675 | medium | C=O stretching (Amide I) |

| 1508 | very strong | Aromatic C=C stretching / Thioamide band |

| 1447 | strong | Aromatic C=C stretching / Thioamide band |

| 1246 | strong | C-O stretching (ether) |

| 1149 | strong | C-N stretching / Thioamide band |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable, as it can determine the mass of a molecule with very high accuracy, allowing for the calculation of its exact molecular formula. nih.gov

For chloro-substituted compounds like this compound, the mass spectrum exhibits a characteristic isotopic pattern for any fragment containing chlorine, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio). docbrown.infodocbrown.info This pattern serves as a clear diagnostic marker.

In the HRMS analysis of a this compound analogue, the protonated molecular ion [M+H]⁺ is typically observed, confirming the molecular weight. The fragmentation pattern often involves the cleavage of the more labile bonds in the molecule. Common fragmentation pathways for acylthiourea derivatives can include cleavage at the amide and thiourea linkages, leading to characteristic fragment ions that help to confirm the connectivity of the molecular structure. nih.govuva.nl

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Analogue nih.gov Data for 2-((4-Ethylphenoxy)methyl)-N-((2-chloropyridin-3-yl)carbamothioyl)benzamide.

| Ion Formula | Calculated m/z | Found m/z | Relative Intensity (%) |

| [C₂₂H₂₁ClN₃O₂S + H]⁺ | 426.10375 | 426.10380 | 100 |

| [C₁₆H₁₅O₂]⁺ | 239.10666 | 239.10708 | 88 |

| [C₁₆H₁₈NO₂]⁺ | 256.13321 | 256.13355 | 24 |

| [C₈H₈NO]⁺ | 134.06004 | 134.06022 | 9 |

Solid-State Structural Determination by X-ray Crystallography

While spectroscopic techniques provide data on molecular connectivity, single-crystal X-ray diffraction offers an unambiguous determination of the three-dimensional structure in the solid state. This technique is paramount for analyzing crystal packing, intermolecular forces, and conformational details. up.ac.zasemanticscholar.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Assembly)

The solid-state architecture of thiourea derivatives is predominantly governed by a network of strong intermolecular hydrogen bonds. mersin.edu.trrsc.org The thiourea moiety, with its two N-H donor groups and the sulfur acceptor atom, is an excellent motif for forming robust self-complementary hydrogen bonds. The most common of these is the N–H···S interaction, which frequently leads to the formation of one-dimensional chains or dimeric ring motifs. up.ac.zaresearchgate.net

Dihedral Angles and Conformational Preferences of the Thiourea Scaffold

The orientation of the aryl or heteroaryl substituents relative to the central thiourea plane is described by dihedral angles. In 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea, the dihedral angle between the phenyl and pyrimidine (B1678525) rings is 16.49°, while the thiourea plane is nearly parallel to the pyrimidine ring, with a dihedral angle of 9.09°. nih.gov These angles are a result of balancing steric hindrance between the substituents and the energetic favorability of the hydrogen bonding network and crystal packing forces. The specific conformation adopted by the molecule is crucial for its ability to interact with biological targets or participate in further chemical reactions. nih.gov

Coordination Chemistry and Metal Complexation of 2 Chloropyridin 3 Yl Thiourea As a Ligand

Ligand Properties of (2-Chloropyridin-3-yl)thiourea and its Derivatives

The structure of this compound, featuring both a pyridine (B92270) ring and a thiourea (B124793) moiety, provides multiple potential coordination sites, making it an effective chelating agent.

Thiourea derivatives are known to be flexible ligands, capable of coordinating with metal centers as neutral molecules or as anions. isca.me The primary donor atoms available in substituted thioureas are the soft sulfur atom of the thiocarbonyl group (>C=S) and the hard nitrogen atoms of the amine groups. isca.meresearchgate.net Depending on the substituents, an oxygen atom, typically from a carbonyl group in N-acylthiourea derivatives, can also participate in coordination. researchgate.netresearchgate.net In the case of this compound, the key donor atoms are the thiourea sulfur, the thiourea nitrogen atoms, and the nitrogen atom of the pyridine ring. Thioureas can coordinate as monodentate ligands through the sulfur atom or as bidentate chelating ligands, commonly involving both sulfur and a nitrogen atom. mdpi.comnih.gov

For pyridyl-containing thiourea ligands, coordination typically involves the formation of a stable chelate ring. Studies on analogous compounds, such as 1-allyl-3-(2-pyridyl)thiourea and 1-(5-chloropyridin-2-yl)-3-phenylthiourea (B14707182), have demonstrated a bidentate coordination mode. researchgate.netresearchgate.net In these cases, the ligand binds to the metal center through the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring. researchgate.net This N,S bidentate chelation is a common and stable coordination pattern for this class of ligands. nih.gov The involvement of the thiourea nitrogen in coordination can also occur, sometimes following deprotonation of the N-H group, leading to an anionic ligand that forms a neutral complex. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues is generally achieved by reacting the ligand with a metal salt in an appropriate solvent, such as ethanol (B145695). isca.meorientjchem.org The resulting complexes are often colored solids that can be characterized by a range of analytical and spectroscopic methods.

This compound and its derivatives form stable complexes with a variety of transition metals.

Co(II), Ni(II), and Cu(II): Complexes of these metals have been synthesized with closely related ligands, such as 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide. ksu.edu.trresearchgate.net The formation of colored complexes is often indicative of coordination, arising from d-d electronic transitions. isca.me

Pt(II) and Pd(II): Platinum(II) and palladium(II) complexes with pyridyl thiourea ligands like 1-(5-chloropyridin-2-yl)-3-phenylthiourea and 1-allyl-3-(2-pyridyl)thiourea have been successfully prepared and characterized. researchgate.netresearchgate.net

Au(I): While the prompt mentions Au(III), research has more commonly reported the synthesis of gold(I) complexes with thiourea-based ligands. nih.govmdpi.com These complexes often exhibit linear geometries. nih.govmdpi.com Gold(III) complexes have been reported with the related 2-thiouracil (B1096) ligand system. encyclopedia.pub

The stoichiometry of the resulting complexes is frequently of the ML2 type, where two ligand molecules coordinate to one metal ion. researchgate.netresearchgate.net

Co(II), Ni(II), Cu(II): For these metals, ML2 complexes are commonly formed with related N-acyl-N'-pyridylthiourea ligands. researchgate.net

Pd(II) and Pt(II): Palladium(II) and Platinum(II) also form ML2 complexes with pyridyl thiourea derivatives. Spectroscopic analysis suggests a square planar geometry for these complexes. Specifically, cis-configurations have been proposed for Pt(II) complexes and trans-configurations for Pd(II) complexes. researchgate.net

Ag(I): In related silver(I) complexes with two thiourea ligands, a distorted tetrahedral geometry has been observed. nih.gov

Spectroscopic techniques are essential for elucidating the structure of these metal complexes and confirming the coordination mode of the ligand. chemicalbook.comnih.gov

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. A shift in the stretching frequency of the thiocarbonyl group (ν(C=S)) to a lower wavenumber upon complexation indicates the involvement of the sulfur atom in bonding. researchgate.net Similarly, changes in the positions of the ν(C=N) and ν(N-H) bands confirm the participation of the nitrogen atoms. researchgate.netresearchgate.net

Table 1: Typical FTIR Spectral Data (cm⁻¹) for Thiourea Ligands and their Metal Complexes

| Compound Type | ν(N-H) | ν(C=O) / ν(C=N) | ν(C=S) |

|---|---|---|---|

| Free Ligand | ~3150-3260 | ~1590-1678 | ~1385 |

| Metal Complex | Shifted or absent | Shifted (~1524-1551) | Shifted |

Data compiled from references researchgate.netresearchgate.netresearchgate.netresearchgate.net.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. In ¹H NMR spectra, a downfield shift of the pyridine ring protons and the N-H protons upon complexation is indicative of coordination. researchgate.net The disappearance of an N-H proton signal can suggest deprotonation during chelation. mdpi.com In ¹³C NMR, the resonance of the thiocarbonyl carbon (C=S) typically shifts downfield upon coordination through the sulfur atom. mdpi.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiourea Ligands and Complexes

| Nucleus | Group | Free Ligand | Metal Complex |

|---|---|---|---|

| ¹H | N-H | ~9.3 - 13.1 | Shifted or absent |

| ¹H | Pyridine-H | ~7.0 - 8.5 | Downfield shift |

| ¹³C | C=S | ~177 - 182 | Downfield shift (~6 ppm) |

Data compiled from references mdpi.comresearchgate.netnih.gov.

UV-Vis Spectroscopy: The electronic spectra of the complexes differ significantly from that of the free ligand. The coordination of the ligand to a metal ion often results in hypsochromic (blue) shifts of the intraligand π → π* and n → π* transitions. researchgate.net More importantly, the appearance of new, often intense, absorption bands in the visible region is attributed to ligand-to-metal charge transfer (LMCT) transitions, providing strong evidence of complex formation. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(5-chloropyridin-2-yl)-3-phenylthiourea |

| 1-allyl-3-(2-pyridyl)thiourea |

| 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide |

| 2-thiouracil |

| N-((5-bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide |

| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide |

| N-acylthiourea |

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with this compound is governed by fundamental thermodynamic and kinetic principles. The thermodynamic stability of these complexes in solution is quantified by the equilibrium constant (K), also known as the stability or formation constant. A higher value of K signifies a greater concentration of the complex at equilibrium and thus higher stability. The stability constant is directly related to the Gibbs free energy of formation (ΔG) by the equation ΔG = -RTlnK. This free energy change is composed of enthalpic (ΔH) and entropic (TΔS) contributions (ΔG = ΔH - TΔS).

While specific stability constants for this compound are not extensively documented, the relative stability of its complexes with first-row divalent transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orglibretexts.org This trend is largely independent of the specific ligand and is explained by the decrease in ionic radii across the period and the variation in ligand field stabilization energy (LFSE), which peaks at Ni(II), with the exceptionally high stability of Cu(II) complexes attributed to the Jahn-Teller effect. wikipedia.orglibretexts.org

From a kinetic standpoint, the rate of complex formation can be influenced by several factors, including the nature of the metal ion, the solvent, and the steric properties of the ligand. The presence of the chloropyridinyl group may introduce steric effects that could influence the rate of ligand substitution reactions compared to unsubstituted thiourea.

Table 1: General Thermodynamic Characteristics of Thiourea-Metal Complex Formation

| Thermodynamic Parameter | Typical Contribution | Rationale |

| Stability Constant (log K) | Follows Irving-Williams series for M(II) ions: Mn < Fe < Co < Ni < Cu > Zn. wikipedia.orglibretexts.org | Based on periodic trends in ionic radius and ligand field stabilization energy. wikipedia.org |

| Gibbs Free Energy (ΔG) | Negative (spontaneous formation) | A result of a favorable (negative) enthalpy change often overcoming an unfavorable (negative) entropy change. |

| Enthalpy (ΔH) | Negative (exothermic) | The formation of the metal-sulfur coordinate bond releases energy. researchgate.netnih.gov |

| Entropy (ΔS) | Often negative (unfavorable) | Increased order as the free ligand binds to the metal ion. nih.govnih.gov |

Impact of Coordination on Electronic Structure and Reactivity

The coordination of this compound to a metal center profoundly alters the electronic structure and chemical reactivity of both the ligand and the metal ion. As a versatile ligand, it possesses multiple potential donor sites, but coordination primarily occurs through the soft sulfur atom of the thiocarbonyl (C=S) group, which is typical for thiourea derivatives. mdpi.comnih.gov This interaction involves a redistribution of electron density within the ligand, which can be observed through various spectroscopic techniques.

Upon coordination, the electronic structure of the ligand is perturbed. The donation of electron density from the sulfur atom to the metal weakens the C=S double bond while increasing the double bond character of the adjacent C-N bonds. This change in the ground electronic state is experimentally verifiable. nih.govnih.gov

Spectroscopic Evidence of Coordination:

Infrared (IR) Spectroscopy: The change in bond orders upon complexation is reflected in the IR spectrum. A key indicator is the shift of the ν(C=S) stretching vibration to a lower frequency (wavenumber) and the shift of the ν(C-N) stretching vibrations to higher frequencies. researchgate.net Additionally, the N-H stretching bands are often shifted, typically to higher energies, due to the increased double bond character of the C-N bonds and a reduction in hydrogen bonding possibilities that exist in the free ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the signals for the N-H protons are significantly affected by coordination, often shifting downfield. mdpi.com In 13C NMR, the thiocarbonyl carbon (C=S) signal typically shifts downfield upon coordination through the sulfur atom, indicating a decrease in electron density at the carbon atom. mdpi.com

Electronic Spectroscopy (UV-Vis & XAS): The UV-Vis spectra of the complexes show new absorption bands that are absent in the free ligand. These can be assigned to d-d transitions within the metal's d-orbitals and to ligand-to-metal charge transfer (LMCT) bands. Sulfur K-edge X-ray Absorption Spectroscopy (XAS) provides direct insight into the nature of the metal-sulfur bond. nih.govnih.gov Pre-edge features in the XAS spectra of complexes with unfilled d-shells (e.g., Co(II), Ni(II)) arise from S 1s transitions to antibonding orbitals with mixed metal 3d and sulfur 3p character. nih.gov The intensity of these features allows for the quantification of the covalent character of the M-S bond, which has been determined to be significant for thiourea complexes. nih.gov

Table 2: Typical Spectroscopic Changes Upon Coordination of Thiourea-Type Ligands

| Spectroscopic Technique | Observed Change | Interpretation |

| Infrared (IR) | Decrease in ν(C=S) frequency. researchgate.net | Weakening of the C=S double bond due to electron donation from sulfur to the metal. |

| Increase in ν(C-N) frequency. researchgate.net | Increased double bond character of the C-N bonds. | |

| 13C NMR | Downfield shift of the C=S signal. mdpi.com | Deshielding of the thiocarbonyl carbon due to electron donation from the sulfur atom. |

| 1H NMR | Downfield shift of N-H proton signals. mdpi.com | Change in the electronic environment and hydrogen bonding upon complexation. |

| UV-Vis | Appearance of new absorption bands. | d-d electronic transitions and/or ligand-to-metal charge transfer (LMCT) bands. |

| X-ray Absorption (XAS) | Appearance of pre-edge features (for open-shell metals). nih.govnih.gov | Direct evidence of M-S orbital mixing and covalent character in the coordinate bond. |

Computational Chemistry and Molecular Modeling Studies of 2 Chloropyridin 3 Yl Thiourea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Chloropyridin-3-yl)thiourea, DFT calculations are crucial for determining its most stable three-dimensional arrangement (geometry optimization) and for analyzing its electronic characteristics.

In a typical study, the geometry of the molecule is optimized using a specific functional, such as B3LYP, paired with a basis set like 6-31G or 6-311++G(d,p) nih.govresearchgate.net. This process finds the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. The results of these calculations can be validated by comparing them with experimental data from X-ray crystallography, where available nih.gov.

Once the geometry is optimized, DFT is used to calculate key electronic properties that are linked to the molecule's reactivity and potential as a drug candidate. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, which can correlate with higher biological activity nih.gov. For thiourea (B124793) derivatives, DFT studies have shown that the electronic properties and the HOMO-LUMO gap are significantly influenced by the nature of the substituents on the core structure nih.gov.

Conformational Landscape Exploration

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound can adopt various conformations due to the rotational freedom around its single bonds, particularly the C-N bonds of the thiourea group. Exploring this conformational landscape is essential to identify the low-energy conformers that are most likely to exist and interact with biological targets.

Computational studies comparing the potential energy surfaces (PES) of urea (B33335) and thiourea have revealed significant differences. While urea has multiple minima, detailed analyses at high levels of theory (such as CCSD(T)) suggest that thiourea may have a more restricted conformational space, with a C2 symmetric structure being the only true minimum in some theoretical models mst.edu. The presence of the bulky and electronically distinct (2-chloropyridin-3-yl) group on the thiourea core of the title compound will further shape its PES. The steric hindrance and electronic interactions introduced by the chloropyridine ring will influence the rotational barriers of the adjacent C-N bond, favoring specific orientations of the aromatic ring relative to the thiourea plane. Understanding these preferred conformations is a prerequisite for meaningful molecular docking studies, as it helps in selecting the most relevant ligand structure for simulating interactions with a protein.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a large biological macromolecule (receptor), typically a protein.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., Tuberculosis Proteins, Urease Enzyme, Kinases)

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to screen virtual libraries of compounds against specific protein targets to identify potential drug candidates. Thiourea derivatives have been investigated as inhibitors for a range of protein targets.

Tuberculosis Proteins: The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents nih.gov. Thiourea derivatives have been synthesized and tested against various tuberculosis-related proteins. For instance, a derivative containing the this compound scaffold was docked against a specific M. tuberculosis protein (PDB ID: 2X23), revealing potential binding interactions tandfonline.com. Other common targets for antitubercular drugs that can be explored via docking include enzymes involved in mycolic acid synthesis, such as β-ketoacyl-ACP synthase (KasA), and those in essential metabolic pathways like dihydrofolate reductase (DHFR) nih.govnih.gov. Docking studies provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction.

Urease Enzyme: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is implicated in diseases caused by pathogens like Helicobacter pylori nih.gov. Thiourea derivatives are known potent urease inhibitors. Docking simulations of these compounds into the active site of urease (e.g., from jack bean) show that they can effectively interact with the crucial nickel ions and surrounding amino acid residues, thus inhibiting the enzyme's function nih.govnih.gov.

Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer nih.gov. Various heterocyclic compounds are designed as kinase inhibitors. The this compound scaffold could be docked into the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs) to predict its inhibitory potential nih.govacs.org. The pyridine (B92270) ring can form crucial hydrogen bonds in the hinge region of the kinase, a common feature of many approved kinase inhibitors acs.org.

| Protein Target | Target Class | PDB Code (Example) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Mycobacterium tuberculosis protein | Antitubercular | 2X23 | -6.0 to -8.5 |

| Jack Bean Urease | Enzyme Inhibitor | 4H9M | -5.5 to -7.5 |

| Epidermal Growth Factor Receptor (EGFR) | Kinase Inhibitor | 6LUD | -7.0 to -9.0 |

| Cyclin-Dependent Kinase 6 (CDK6) | Kinase Inhibitor | 5L2T | -7.5 to -9.5 |

Note: The binding affinity values are representative examples based on docking studies of similar compounds and can vary depending on the specific software, scoring function, and protein preparation used.

Identification of Key Residues and Interaction Hotspots (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking and dynamics simulations provide detailed atomic-level information about the specific interactions between the ligand and the protein. These "interaction hotspots" are regions in the binding pocket where interactions contribute significantly to the binding free energy nih.govnih.gov.

For this compound, the key interactions typically involve:

Hydrogen Bonding: The N-H protons of the thiourea group are excellent hydrogen bond donors, while the nitrogen atom of the pyridine ring and the sulfur atom of the thiocarbonyl group can act as hydrogen bond acceptors nih.govnih.gov. In kinase inhibition, hydrogen bonds with backbone atoms of residues in the hinge region (e.g., Valine, Alanine) are critical for anchoring the inhibitor acs.org. In urease, interactions with residues like HIS, ASP, and GLY are common nih.govnih.gov.

Hydrophobic Interactions: The aromatic chloropyridine ring can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket, such as Phenylalanine, Tyrosine, Leucine, and Isoleucine. These interactions are crucial for achieving potency and selectivity.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can further stabilize the ligand-protein complex.

Coordination: In metalloenzymes like urease, the sulfur atom of the thiourea moiety is capable of coordinating with the nickel ions in the active site, which is a primary mechanism of inhibition for this class of compounds nih.gov.

| Protein Target | Key Interacting Residues (Examples) | Primary Interaction Type |

|---|---|---|

| Tuberculosis Protein (2X23) | TYR, MET, PRO | Hydrogen Bonding, Hydrophobic tandfonline.com |

| Urease | HIS, ASP, GLY, Ni2+ ions | Hydrogen Bonding, Metal Coordination nih.gov |

| EGFR Kinase | MET793, GLY796, LEU718 | Hydrogen Bonding (Hinge), Hydrophobic |

| CDK6 Kinase | VAL101, HIS95, ASP99 | Hydrogen Bonding (Hinge), Hydrophobic acs.org |

Assessment of Ligand Efficiency and Drug-Likeness Parameters (in silico prediction of pharmacokinetic profiles without toxicity)

A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties, helping to prioritize compounds with better drug-like characteristics early in the discovery process kg.ac.rsjppres.com.

Drug-Likeness Rules: The first level of assessment often involves checking for compliance with established rules like Lipinski's Rule of Five. These rules relate molecular properties (molecular weight, logP, number of hydrogen bond donors/acceptors) to the likelihood of oral bioavailability. Thiourea derivatives are often evaluated against these criteria jppres.com.

ADME Predictions: More sophisticated models predict specific pharmacokinetic parameters. For this compound, these would include:

Absorption: Prediction of gastrointestinal (GI) absorption and permeability through models like Caco-2 cell permeability nih.gov.

Distribution: Estimation of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.

Excretion: Prediction of the likely routes of elimination from the body.

Ligand Efficiency Metrics: To compare compounds of different sizes, metrics like Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are used. LE relates binding affinity to the number of heavy atoms, while LLE relates potency to lipophilicity (logP) nih.gov. These metrics help select compounds that achieve high potency without excessive size or greasiness, which often leads to poor ADME properties nih.gov.

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight (g/mol) | ~203.66 | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.5 - 2.5 | Good balance of solubility and permeability |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 (N, N, S) | Complies with Lipinski's Rule (≤10) |

| GI Absorption | High | Likely good oral absorption jppres.com |

| BBB Permeant | No | Low potential for CNS side effects jppres.com |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux pumps |

| CYP Inhibitor (e.g., 2D6, 3A4) | Predicted Non-inhibitor | Low risk of drug-drug interactions |

Note: These values are typical predictions for a molecule of this structure based on common in silico models and may vary between different prediction software.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of potent drug candidates. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for elucidating the complex relationships between a molecule's structure and its biological activity. nih.govamazonaws.comjournalmedicals.comfarmaciajournal.com For thiourea derivatives, these methods have been instrumental in identifying key structural features that govern their therapeutic effects. farmaciajournal.comresearchgate.net

QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. nih.govamazonaws.com For anti-tuberculosis (anti-TB) agents, descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO-LUMO gap, dipole moment), and steric or topological parameters are often crucial for activity. nih.govjournalmedicals.com QSAR studies on various thiourea derivatives have indicated that properties like hydrophobicity and specific functional groups are key in determining their potential efficacy. farmaciajournal.com For instance, an adequate balance between lipophilic and hydrophilic character is essential for crossing biological membranes and reaching target sites. farmaciajournal.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand and its protein target at the molecular level. For thiourea derivatives with antitubercular activity, molecular docking studies have been crucial in identifying potential binding modes and key interactions within the active sites of mycobacterial enzymes, such as the enoyl-acyl carrier protein reductase (InhA). nih.gov

In the context of this compound and its analogs, computational studies have provided insights into their potential as therapeutic agents. A molecular docking study was performed on a derivative, N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide, targeting a protein from Mycobacterium tuberculosis. The study revealed that the interaction mechanism likely involves the sulfur (S) and chlorine (Cl) atoms of the compound. This highlights the importance of the thiourea and the chloro-substituted pyridine ring in binding to the target protein.

The general findings from SAR and docking studies on various antitubercular thiourea derivatives suggest that:

The thiourea moiety (-NH-CS-NH-) is often a critical pharmacophore, participating in hydrogen bonding interactions with receptor active sites. nih.gov

The presence and position of halogen atoms, such as the chlorine on the pyridine ring, can significantly influence activity, often through hydrophobic or halogen-bond interactions.

Lipophilicity is a key factor; for example, in some benzenesulfonamide-bearing thiourea series, increased lipophilicity was correlated with higher antimycobacterial efficacy. nih.gov

The following table summarizes molecular docking results for a selection of different thiourea derivatives against the M. tuberculosis InhA enzyme, illustrating how binding energy scores are used to predict and compare the potential efficacy of related compounds.

| Compound/Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| Benzenesulfonamide-thiourea derivative (3i) | M. tuberculosis InhA (PDB: 5JFO) | -9.07 | Met98 |

| Benzenesulfonamide-thiourea derivative (3s) | M. tuberculosis InhA (PDB: 5JFO) | -11.64 | Met98 |

| Isonicotinohydrazide-thiourea analog | M. tuberculosis InhA (PDB: 2X23) | Better than Isoniazid | Not specified |

| Quinolinone-thiosemicarbazone (11d) | M. tuberculosis InhA | -40 (Coulomb Energy) | Not specified |

This table presents data from computational studies on various thiourea derivatives to illustrate the application of molecular docking in SAR. Data for this compound itself was not specifically available in the reviewed literature.

These computational approaches guide the rational design of new analogs. By understanding which parts of the this compound scaffold are crucial for binding and activity, chemists can make targeted modifications to enhance potency and improve pharmacokinetic properties. amazonaws.comjournalmedicals.com

Exploration of Reaction Mechanisms using Computational Tools

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy profiles that are often difficult to determine experimentally. rsc.org Density Functional Theory (DFT) is a particularly common method used to model reaction pathways, calculate activation energies, and predict the feasibility of a proposed mechanism. researchgate.net

The synthesis of N,N'-disubstituted thioureas, such as this compound, is typically achieved through the nucleophilic addition of a primary amine to an isothiocyanate. In the case of the title compound, the reaction would involve 3-amino-2-chloropyridine (B31603) and a suitable isothiocyanate precursor.

The generally accepted mechanism for this reaction is as follows:

Nucleophilic Attack: The nitrogen atom of the amino group in 3-amino-2-chloropyridine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer: A subsequent proton transfer step results in the final, stable thiourea product.

While specific computational studies detailing the reaction mechanism for the synthesis of this compound were not found in the reviewed literature, DFT calculations have been applied to understand similar thiourea formation reactions. rsc.orgresearchgate.net Such studies typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the activation energy barrier for the reaction. rsc.org Methods like the Nudged Elastic Band (NEB) are often employed for this purpose. sciencedaily.com

Energy Calculation: Determining the relative energies of all species in the reaction pathway to construct a reaction energy profile.

For the synthesis of a thiourea, a computational study would model the approach of the aminopyridine to the isothiocyanate. It would calculate the energy required to reach the transition state for the C-N bond formation and compare the stability of the resulting intermediate with the initial reactants and final product. These calculations can confirm the proposed pathway and provide quantitative data on the reaction's kinetics and thermodynamics. For instance, DFT studies on related systems have been used to evaluate reaction pathways and confirm that the formation of the thiourea product is energetically favorable. researchgate.netresearchgate.net

The table below illustrates the type of data that would be generated from a DFT study of a representative thiourea synthesis reaction.

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) | Key Structural Feature |

| 1 | Reactants (Aminopyridine + Isothiocyanate) | 0 (Reference) | Separated molecules |

| 2 | Transition State (TS) | Value > 0 | Partially formed C-N bond |

| 3 | Product (Thiourea) | Value < 0 | Fully formed thiourea linkage |

This table is a generalized representation of the expected output from a DFT study on thiourea synthesis. Specific calculated values for the this compound synthesis were not available in the cited literature.

Such computational explorations are crucial for optimizing reaction conditions, understanding substituent effects on reaction rates, and predicting potential side reactions, thereby facilitating more efficient and targeted organic synthesis. nih.gov

Biological Activity Research and Mechanistic Insights of 2 Chloropyridin 3 Yl Thiourea and Its Analogues in Vitro Focus

Investigation of Antibacterial Potential

Research into (2-Chloropyridin-3-yl)thiourea and its analogues has uncovered notable antibacterial properties, particularly demonstrating a variance in efficacy against different bacterial classifications.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro)

Thiourea (B124793) derivatives frequently exhibit a selective spectrum of antibacterial activity, with studies consistently showing greater potency against Gram-positive bacteria compared to Gram-negative strains. This difference in susceptibility is widely attributed to the structural differences in the bacterial cell envelope; the complex outer membrane of Gram-negative bacteria acts as a formidable barrier, restricting the entry of many chemical compounds.

Another thiourea derivative, TD4, demonstrated potent activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 µg/mL researchgate.net. However, it showed no significant activity against Gram-negative bacteria, with MICs recorded at over 256 µg/mL researchgate.net. This pattern underscores the general trend of higher efficacy against Gram-positive organisms for this class of compounds.

Table 1: In Vitro Antibacterial Activity of Selected Thiourea Analogues (MIC in µg/mL)

| Compound/Analogue | Organism | Strain | MIC (µg/mL) |

|---|---|---|---|

| Thiourea Derivative TD4 | Staphylococcus aureus | ATCC 29213 | 2 |

| Staphylococcus aureus (MRSA) | USA 300 | 4 | |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | |

| Enterococcus faecalis | ATCC 29212 | 4 | |

| Escherichia coli | - | >256 | |

| Pseudomonas aeruginosa | - | >256 | |

| N-acyl thiourea (6-methylpyridine) | Escherichia coli | ATCC 25922 | 625 |

| Compound 8 (Thiadiazole-Thiourea) | Staphylococcus aureus | - | 0.95 ± 0.22 |

| Bacillus subtilis | - | 1.15 ± 0.10 | |

| Escherichia coli | - | 1.25 ± 0.50 | |

| Pseudomonas aeruginosa | - | 3.25 ± 1.00 |

Note: Data is compiled from multiple sources for illustrative purposes of analogue activity.

Exploration of Molecular Targets and Proposed Mechanisms of Action within Bacterial Cells

The antibacterial action of thiourea derivatives is believed to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell wall's integrity researchgate.net. Transmission electron microscopy of MRSA treated with a thiourea derivative, TD4, revealed damage to the cell membrane and subsequent release of intracellular contents researchgate.net. This suggests that the bacterial cell envelope is a primary target, which aligns with the observed differential activity between Gram-positive and Gram-negative bacteria.

Further research points to the disruption of crucial metabolic processes. The derivative TD4 was found to interfere with NAD+/NADH homeostasis, a critical component of cellular respiration and energy production, leading to cell death researchgate.net. Other studies using molecular docking have predicted that certain thiourea derivatives may act as inhibitors of enzymes essential for cell wall biosynthesis nih.gov.

Additionally, some novel thiourea derivatives have been investigated as potential dual inhibitors of bacterial DNA gyrase and topoisomerase IV nih.gov. These enzymes are vital for DNA replication, and their inhibition leads to bacterial death. An in vitro enzyme inhibition assay showed that one such derivative exhibited excellent inhibitory activity against E. coli DNA gyrase B nih.gov. These findings suggest that thiourea-based compounds can target multiple, essential pathways within bacterial cells.

Elucidation of Antituberculosis Activity and Mechanisms

The unique cell wall composition of Mycobacterium tuberculosis makes it a challenging pathogen to treat. Thiourea derivatives have emerged as a promising class of compounds with significant potential in this area.

In Vitro Activity Against Mycobacterium tuberculosis Strains (including resistant strains)

Numerous studies have demonstrated the potent in vitro activity of thiourea derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. Halogenated copper (II) complexes of 4-chloro-3-nitrophenylthiourea derivatives, which are structural analogues, were found to be 2-16 times more potent than some current tuberculosis drugs against a multidrug-resistant strain of M. tuberculosis nih.gov.

One study identified a phenylthiourea series with excellent potency against intracellular M. tuberculosis residing within macrophages, a key aspect of tuberculous disease nih.gov. Another research effort synthesized thiourea-based derivatives that showed promising antitubercular activity with MIC values as low as 0.78 and 1.56 µg/mL against the H37Rv strain nih.gov. These findings highlight the potential of this chemical scaffold to generate potent agents against both drug-susceptible and drug-resistant forms of M. tuberculosis.

Table 2: In Vitro Antitubercular Activity of Selected Thiourea Analogues (MIC)

| Compound/Analogue | Strain | MIC |

|---|---|---|

| N-(dicyclohexylcarbamothioyl)-4-nitrobenzamide (TU4) | M. tuberculosis H37Rv | 80.3 µM |

| N-(diphenylcarbamothioyl) benzamide (TU5) | M. tuberculosis H37Rv | 82.8 µM |

| Diarylthiourea-copper (II) complex (5) | M. tuberculosis H37Rv | Equipotent to Ethambutol |

| Multidrug-resistant M. tuberculosis 210 | 2-16x more potent than some current drugs | |

| Thiourea-based Derivative | M. tuberculosis H37Rv | 0.78 µg/mL |

| Chloropicolinate-Thiourea Derivative (22) | M. tuberculosis H37Rv | Good MIC value, correlated with MurB docking |

Note: Data is compiled from multiple sources for illustrative purposes of analogue activity.

Identification of Mycobacterial Protein Targets (e.g., MurB, other tuberculosis proteins)

The antimycobacterial effect of thiourea derivatives is linked to the inhibition of enzymes crucial for the pathogen's survival. A primary area of focus has been the mycobacterial cell wall synthesis pathway, which is distinct from that of mammals, making it an attractive target nih.gov.

One key enzyme in the peptidoglycan biosynthesis pathway is UDP-N-acetylglucosamine-enolpyruvate reductase, known as MurB. Molecular docking studies have shown that chloropicolinate urea (B33335) and thiourea derivatives exhibit strong interactions with the MurB inhibitor site, and compounds with good MIC values correlated well with these docking results nih.gov. The Mur enzymes are considered a promising target class for developing new agents against M. tuberculosis nih.gov.

Another critical target is the enoyl-acyl carrier protein reductase (InhA), which is involved in the synthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall nih.goveurekaselect.com. An enzyme inhibition assay identified InhA as an important target for a series of thiourea-based derivatives, confirming that these compounds can disrupt this essential pathway nih.gov. The compilation of potential molecular targets for thiourea derivatives in M. tuberculosis primarily includes enzymes involved in the biosynthesis of cell wall components like mycolic acids, peptidoglycans, and arabinans nih.goveurekaselect.com.

In Vitro Assays for Inhibition of Mycobacterial Growth and Metabolism (e.g., Nutrient Starvation Model)

To evaluate the efficacy of antitubercular agents against persistent or dormant forms of the bacteria, specialized in vitro models are employed. The nutrient starvation model simulates the conditions that M. tuberculosis might encounter within a host granuloma, where it can enter a non-replicating, drug-tolerant state. The most active thiourea compounds have been tested using this model to assess their activity against these persistent forms of the bacteria nih.gov. Certain chloropicolinate thiourea derivatives have also shown promise in controlling bacterial spread in the nutrient starvation model nih.gov.

Analysis of Anticancer Activity (In Vitro)

Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry due to their wide range of biological activities, including notable anticancer properties. The core structure of thiourea allows for diverse substitutions, leading to the synthesis of numerous analogues with potent antiproliferative effects. These compounds often exert their anticancer action by inhibiting key proteins and enzymes involved in cancer cell proliferation and survival. Research into this compound and its analogues has focused on their efficacy against various cancer cell lines and the elucidation of their mechanisms of action at a molecular level.

Evaluation on Various Human Cancer Cell Lines (In Vitro)

The in vitro anticancer activity of thiourea derivatives, including analogues of this compound, has been evaluated against a panel of human cancer cell lines. These studies are crucial for identifying the spectrum of activity and the potency of these compounds.

For instance, a novel series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives demonstrated significant antitumor activity. Specifically, thiourea derivative 20 (as referenced in the study) showed the highest potency against MCF-7 and SkBR3 breast cancer cells, with IC50 values of 1.3 µM and 0.7 µM, respectively. biointerfaceresearch.com In another study, N-(Allylcarbamothioyl)-2-chlorobenzamide, an N-allylthiourea derivative, exhibited superior cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 2.6 µM. biointerfaceresearch.com

Hybrid molecules incorporating the thiourea moiety have also shown promise. A series of bis-benzo[d] core.ac.uknih.govdioxol-5-yl thioureas were tested on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. biointerfaceresearch.com One of the most cytotoxic compounds in this series, featuring a para-phenylene linker, demonstrated stronger efficacy than the standard drug doxorubicin, with IC50 values of 2.4 µM for HepG2, 1.5 µM for HCT116, and 4.5 µM for MCF-7. biointerfaceresearch.com

Furthermore, pyridine-based urea analogues have also been investigated. Compound 5l from a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas was identified as the most active against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively. researchgate.net Another study on quinazoline-chalcone hybrids found compound 14g to have high antiproliferative activity against K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), and MCF7 (breast) cancer cell lines, with GI50 values ranging from 0.622 to 1.81 μM. nih.gov

| Compound | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|

| Thiourea derivative 20 | MCF-7 | Breast | 1.3 | biointerfaceresearch.com |

| Thiourea derivative 20 | SkBR3 | Breast | 0.7 | biointerfaceresearch.com |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 | Breast | 2.6 | biointerfaceresearch.com |

| bis-benzo[d] core.ac.uknih.govdioxol-5-yl thiourea (with para-phenylene linker) | HepG2 | Liver | 2.4 | biointerfaceresearch.com |

| bis-benzo[d] core.ac.uknih.govdioxol-5-yl thiourea (with para-phenylene linker) | HCT116 | Colon | 1.5 | biointerfaceresearch.com |

| bis-benzo[d] core.ac.uknih.govdioxol-5-yl thiourea (with para-phenylene linker) | MCF-7 | Breast | 4.5 | biointerfaceresearch.com |

| Pyridine-urea analogue 5l | A549 | Lung | 3.22 | researchgate.net |

| Pyridine-urea analogue 5l | HCT-116 | Colon | 2.71 | researchgate.net |

| Quinazoline-chalcone 14g | K-562 | Leukemia | 0.622 | nih.gov |

| Quinazoline-chalcone 14g | RPMI-8226 | Leukemia | 0.622–1.81 | nih.gov |

| Quinazoline-chalcone 14g | HCT-116 | Colon | 0.622–1.81 | nih.gov |

| Quinazoline-chalcone 14g | LOX IMVI | Melanoma | 0.622–1.81 | nih.gov |

| Quinazoline-chalcone 14g | MCF7 | Breast | 0.622–1.81 | nih.gov |

Investigation of Molecular Pathways and Target Proteins (e.g., HER2, VEGFR2, BRAF) Involved in Cancer Proliferation

The anticancer activity of thiourea derivatives is often linked to their ability to inhibit key signaling molecules crucial for tumor growth and angiogenesis. nih.gov Targets such as Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and BRAF protein kinase are frequently investigated. biointerfaceresearch.com

HER2: Certain 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have been identified as potent anticancer agents that interact with the HER2 protein. biointerfaceresearch.com HER2 is a transmembrane receptor that, when overexpressed, promotes aggressive tumor growth, particularly in breast cancer. mdpi.com The interaction of these thiourea compounds with HER2 can disrupt its signaling pathway, leading to inhibition of cancer cell proliferation. biointerfaceresearch.com

VEGFR2: VEGFR2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Thiourea derivatives have been designed as potent VEGFR2 inhibitors. Molecular hybridization strategies, combining pharmacophore elements from known drugs like Sorafenib and Sunitinib with a thiourea scaffold, have yielded compounds that bind strongly to VEGFR2. biointerfaceresearch.com These compounds typically interact with key amino acid residues like Glu883 and Asp1044 in the DFG motif of the kinase domain. biointerfaceresearch.com

BRAF: The BRAF protein is a serine/threonine kinase that plays a role in the MAPK/ERK signaling pathway, which regulates cell division and differentiation. Mutations in the BRAF gene, such as V600E, can lead to uncontrolled cell growth. N-allylthiourea derivatives have been shown to have an inhibitory effect on BRAF (V600E) protein kinase, as suggested by molecular docking experiments that indicated a strong binding affinity. biointerfaceresearch.com

Structure-Activity Relationships for Anticancer Efficacy within Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their anticancer potency. These studies help in the rational design of more effective derivatives.

Key SAR findings for thiourea derivatives include:

Thiourea vs. Urea: In studies comparing analogous urea and thiourea derivatives, the thiourea compounds generally exhibit higher antitumor activity. biointerfaceresearch.com The sulfur atom in the thiourea moiety appears to be crucial for enhanced biological activity.

Linker Type: In bis-thiourea compounds, the nature of the linker connecting the two thiourea moieties significantly affects cytotoxicity. The introduction of a para-phenylene linker in bis-benzo[d] core.ac.uknih.govdioxol-5-yl thiourea compounds was shown to significantly improve antitumor activity. biointerfaceresearch.com

Substituents on Aromatic Rings: The type and position of substituents on the aromatic rings of thiourea derivatives are critical. For pyridine (B92270) derivatives, the number and position of methoxy (O-CH3) groups, as well as the presence of halogens (like Cl) or amino (NH2) and hydroxyl (OH) groups, can affect the antiproliferative activity. nih.gov In a series of Ciminalum–thiazolidinone hybrids, the presence of a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was a necessary requirement for anticancer effects, and derivatives with carboxylic acid residues proved to be the most effective. nih.gov

Enzyme Inhibition Studies

Beyond their direct anticancer effects, this compound and its analogues have been investigated as inhibitors of various enzymes that play roles in pathological conditions.

Investigation of Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. nih.gov Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, which is implicated in gastritis and peptic ulcers. nih.gov Thiourea derivatives are known to be effective urease inhibitors, often acting as substrate analogues. nih.govresearchgate.net

Numerous studies have synthesized and evaluated thiourea derivatives for their urease inhibitory potential. For example, dipeptide-conjugated thiourea derivatives with fluorine and chlorine substituents at the meta or para positions showed predominant urease inhibitory activity. core.ac.ukresearchgate.net One such analogue was found to be nearly 10 times more potent than the thiourea standard, with an IC50 value of 2 µM compared to the standard's 21.0 µM. core.ac.ukresearchgate.net In another study, certain N-monoarylacetothiourea compounds were identified as effective urease inhibitors, with one compound showing an IC50 value of 0.16 µM, making it 170-fold more potent than the clinically used drug acetohydroxamic acid (AHA). nih.gov

| Compound/Analogue Class | IC50 (µM) | Reference |

|---|---|---|

| Thiourea (Standard) | 21.0 ± 0.11 | core.ac.ukresearchgate.net |

| Dipeptide-conjugated thiourea (analogue 23) | 2.0 | core.ac.ukresearchgate.net |

| N-monoarylacetothiourea (compound b19) | 0.16 ± 0.05 | nih.gov |

| Oxazole-based imidazopyridine (analogue 4i) | 5.68 ± 1.66 | nih.gov |

| Oxazole-based imidazopyridine (analogue 4o) | 7.11 ± 1.24 | nih.gov |

Studies on Other Enzyme Systems and Their Inhibition Mechanisms

The inhibitory activity of thiourea derivatives extends to other enzyme systems, highlighting their potential for broader therapeutic applications.